molecular formula C10H21N B14514737 N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine CAS No. 62721-79-3

N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine

Cat. No.: B14514737
CAS No.: 62721-79-3
M. Wt: 155.28 g/mol
InChI Key: HOIJCLORZMHWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a 2-methylprop-2-en-1-yl group, and a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of butan-1-amine with 2-methylprop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction, and advanced purification techniques like column chromatography can be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-Ethyl-N-(2-methylprop-2-en-1-yl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Ethyl-N-

Properties

CAS No.

62721-79-3

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N-ethyl-N-(2-methylprop-2-enyl)butan-1-amine

InChI

InChI=1S/C10H21N/c1-5-7-8-11(6-2)9-10(3)4/h3,5-9H2,1-2,4H3

InChI Key

HOIJCLORZMHWSI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)CC(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.